molecular formula C12H18O3 B3255940 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 26172-15-6

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B3255940
CAS No.: 26172-15-6
M. Wt: 210.27 g/mol
InChI Key: QEUSADCXJYHFBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 1-(2,5-dimethoxy phenyl)-2-aminoethanol can be synthesized from 2,5-dimethoxy benzaldehyde, which condenses with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxy phenyl)-2-nitroethanol. This is then reduced with a boron reductant to obtain 1-(2,5-dimethoxy phenyl)-2-aminoethanol .


Molecular Structure Analysis

The molecular structure of related compounds such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol has been reported. It has an empirical formula of C10H15NO3 and a molecular weight of 197.23 .

Scientific Research Applications

Synthesis and Derivatives

  • Analogs Synthesis : A study details the synthesis of various 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, derivatives of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol, which are important for understanding their pharmacological properties (Coutts & Malicky, 1973).

Pharmacological Aspects

  • Serotonin Agonism : A study on N-methyl derivatives of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane highlights its role as a serotonin agonist, providing insights into the compound's interactions with central serotonin binding sites (Glennon, Titeler, Seggel, & Lyon, 1987).

Chemical Properties and Reactions

  • Degenerate Dealkylation-Realkylation : Research on the condensation reaction under acid conditions of related benzylic alcohols with hexadeutero dimethoxybenzenes demonstrated a degenerate dealkylation-alkylation reaction, which is crucial for understanding the chemical behavior of similar compounds (Natoli, Ceraulo, Lamartina, & Ferrugia, 1994).

Biofuel Research

  • Biofuel Production : A study involving the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli aimed at producing 2-methylpropan-1-ol (isobutanol) efficiently and sustainably demonstrates the compound's potential in biofuel applications (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Medical Imaging

  • Medical Imaging : Research on the synthesis of iodine-131 labeled versions of related compounds for body distribution measurements in rats suggests potential applications in medical imaging, particularly in brain scanning for nuclear medicine (Braun, Shulgin, Braun, & Sargent, 1977).

Pharmacological Receptor Properties

  • 5-HT Receptor Affinities : A study exploring the affinities of a series of 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives for rat cortical serotonin binding sites revealed important insights into their interactions with 5-HT receptors, which are relevant for understanding the pharmacological properties of these compounds (Shannon, Battaglia, Glennon, & Titeler, 1984).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-8,12-13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUSADCXJYHFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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